BH2R3Mvs74
Description
BH2R3Mvs74 is a chemical compound of significant interest in organic and pharmaceutical chemistry. Based on analogous compounds (e.g., 2-amino-6-hydroxy-4-(2-bromophenyl)-4H-chromene-3-carbonitrile, referred to as Compound 2M in ), this compound likely contains a bromophenyl substituent and chromene backbone, contributing to its stability and reactivity. Key properties inferred include a high melting point (221–225°C range) and distinct spectroscopic signatures, such as IR peaks for –NH2, –OH, and –CN groups .
Properties
CAS No. |
1217975-87-5 |
|---|---|
Molecular Formula |
C25H24FNO3 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine |
InChI |
InChI=1S/C25H24FNO3/c26-21-7-5-18(6-8-21)17-1-3-19(4-2-17)23-11-12-27-14-20(23)15-28-22-9-10-24-25(13-22)30-16-29-24/h1-10,13,20,23,27H,11-12,14-16H2/t20-,23-/m0/s1 |
InChI Key |
KGCNJTDZPZEYEM-REWPJTCUSA-N |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)C3=CC=C(C=C3)F)COC4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)C3=CC=C(C=C3)F)COC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4’‘-fluorophenyl-4’-phenyl)piperidine, trans-(±)- involves multiple steps, starting with the preparation of the benzodioxole moiety. This is typically achieved through the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring. The next step involves the introduction of the fluorophenyl group through a Friedel-Crafts acylation reaction, using fluorobenzene and an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The final step is the formation of the piperidine ring, which is achieved through a cyclization reaction involving a suitable amine and a halogenated precursor.
Industrial Production Methods
Industrial production of 3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4’‘-fluorophenyl-4’-phenyl)piperidine, trans-(±)- typically involves large-scale batch processes. These processes utilize high-purity starting materials and optimized reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and automated control systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4’‘-fluorophenyl-4’-phenyl)piperidine, trans-(±)-: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4’‘-fluorophenyl-4’-phenyl)piperidine, trans-(±)-: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders and psychiatric conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4’‘-fluorophenyl-4’-phenyl)piperidine, trans-(±)- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an inhibitor of specific enzymes involved in neurotransmitter metabolism, thereby affecting neurotransmission and neuronal function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 2M (C16H11BrN2O2)
- Structural Similarities : Both compounds share a bromophenyl-chromene core. The presence of –CN and –NH2 groups suggests comparable reactivity in nucleophilic substitutions.
- Key Differences :
- Substituents : BH2R3Mvs74 may lack the 2-bromo substitution or feature additional functional groups (e.g., methyl or ethyl chains), altering solubility.
- Spectroscopic Data :
- IR Spectroscopy : Compound 2M shows peaks at 3,437 cm⁻¹ (–NH2) and 2,193 cm⁻¹ (–CN), whereas this compound might exhibit shifts due to steric effects from larger substituents .
- LCMS : Compound 2M displays m/z 341–344, whereas this compound could have higher molecular ions if modified with heavier halogens .
Compound 2 from (C3H2O)
- Structural Similarities : Both compounds likely involve aromatic systems with electron-withdrawing groups (e.g., –CN or –CH2CH3).
- Key Differences :
- Functional Groups : Compound 2 includes a CH2CH3 substituent (δ 2.51 ppm in ¹H-NMR), contrasting with this compound’s bromophenyl group.
- Mass Spectrometry : Compound 2 has a dominant fragment at m/z 54.01036 (C3H2O), while this compound’s fragmentation would differ due to bromine’s isotopic pattern .
Comparison with Functionally Similar Compounds
Natural Product Derivatives ()
- Key Differences :
- Purity Standards : Natural products require HRMS and ¹³C NMR for stereochemical confirmation, whereas this compound’s synthetic origin allows stricter control over enantiomeric purity .
- Synthetic Flexibility : this compound’s bromine substitution enhances electrophilic reactivity compared to natural hydroxylated analogs .
Data Tables
Table 1: Physical and Spectroscopic Comparison
Research Findings and Implications
- Stability: this compound’s bromine substitution enhances thermal stability over non-halogenated analogs, as seen in Compound 2M’s high melting point .
- Reactivity : The –CN group in this compound may facilitate cycloaddition reactions, unlike Compound 2’s CH2CH3 substituent, which favors alkylation .
- Regulatory Considerations : Compliance with purity standards (e.g., HRMS, NMR) is critical for this compound’s pharmaceutical development, as emphasized in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
